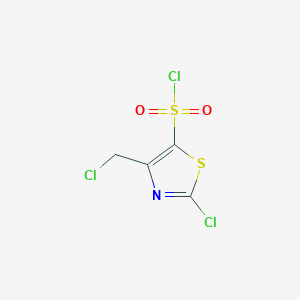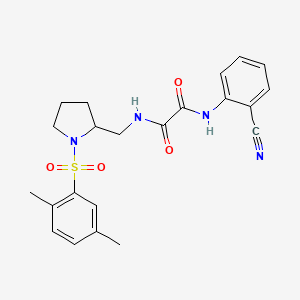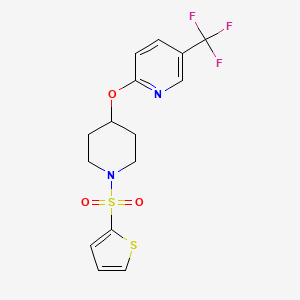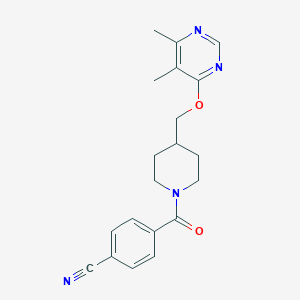
7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a benzofuran ring, a carboxamide group, and a piperidine ring with methoxyethyl substitution.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include protodeboronation of alkyl boronic esters and anti-Markovnikov alkene hydromethylation . These reactions could be catalyzed using a radical approach .Scientific Research Applications
Neuroprotective and Antioxidant Effects
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds, particularly those with specific substitutions at certain positions, exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and demonstrated potent and efficacious neuroprotective action against excitotoxicity. Some derivatives also showed marked anti-excitotoxic effects and moderate to appreciable degrees of scavenging 1,1-diphenyl-2-picrylhydrazyl radicals and inhibiting in vitro lipid peroxidation, suggesting their potential application in managing neurodegenerative diseases or conditions involving oxidative stress (Cho et al., 2015).
Selective Sigma Receptor Ligands
Novel benzofuran-2-carboxamide ligands synthesized for selectivity towards sigma receptors showed high affinity at the sigma-1 receptor. These compounds, through their specific structural configurations, offer a new avenue for developing treatments targeting sigma receptors, which are implicated in various neurological disorders (Marriott et al., 2012).
Potential Antibiotic and Antifungal Agents
Synthetic efforts have led to the creation of novel compounds with potential antimicrobial and antifungal properties. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, opening new possibilities for developing therapeutic agents against resistant microbial strains (Patel et al., 2011).
Antithrombotic Drug Development
Benzo[b]thiophene-2-carboxamide derivatives, sharing a structural resemblance to the benzofuran-2-carboxamide nucleus, have been explored as potent urotensin-II receptor antagonists. This research contributes to understanding the structural requirements for UT receptor binding and offers insights into developing new antithrombotic drugs with dual functions, such as inhibiting factor Xa and platelet aggregation (Lim et al., 2016).
properties
IUPAC Name |
7-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-22-11-10-20-8-6-14(7-9-20)19-18(21)16-12-13-4-3-5-15(23-2)17(13)24-16/h3-5,12,14H,6-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAULXFLQJZGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)


![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)

![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)

![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)
